REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2.[H-].[Na+].[CH3:14]I>CN(C)C=O>[OH:1][CH2:2][C:3]1[N:11]([CH3:14])[C:10]2[C:5]([N:4]=1)=[N:6][CH:7]=[CH:8][CH:9]=2 |f:1.2|
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
OCC=1NC2=NC=CC=C2N1
|
Name
|
|
Quantity
|
13.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.43 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A procedure similar to that described in Preparation 15
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Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C=2C(=NC=CC2)N1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |